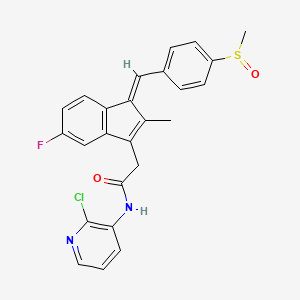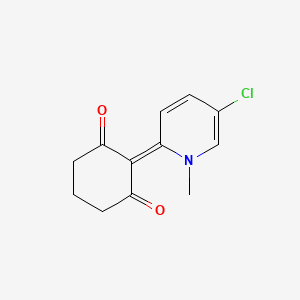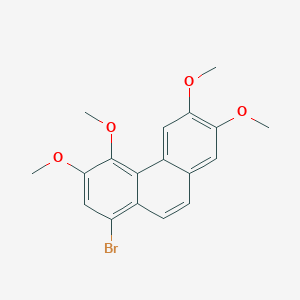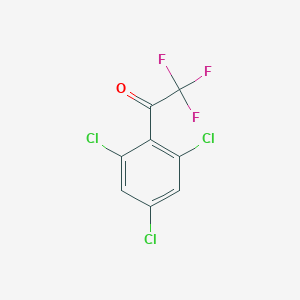![molecular formula C20H15N5O9 B12615316 3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione]](/img/structure/B12615316.png)
3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] is a complex organic compound characterized by the presence of a pyrrolidine ring, a hydroxyimino group, and nitrophenyl substituents. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] typically involves the reaction of 4-nitrophenylhydrazine with maleic anhydride to form the pyrrolidine-2,5-dione ring. The hydroxyimino group is introduced through the reaction of the intermediate with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the nitrophenyl groups can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]
- 3,3’-(Hydroxyimino)bis[1-(3-chlorophenyl)pyrrolidine-2,5-dione]
- 3,3’-(Hydroxyimino)bis[1-(3-methoxyphenyl)pyrrolidine-2,5-dione]
Uniqueness
Compared to similar compounds, 3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] is unique due to the presence of nitrophenyl groups, which can significantly influence its chemical reactivity and biological activity. The nitro groups can enhance the compound’s ability to participate in redox reactions and interact with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H15N5O9 |
|---|---|
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
3-[hydroxy-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H15N5O9/c26-17-9-15(19(28)21(17)11-1-5-13(6-2-11)24(31)32)23(30)16-10-18(27)22(20(16)29)12-3-7-14(8-4-12)25(33)34/h1-8,15-16,30H,9-10H2 |
Clave InChI |
ABIFKDSUJASUPF-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])N(C3CC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol](/img/structure/B12615263.png)
![1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one](/img/structure/B12615271.png)
![2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol](/img/structure/B12615281.png)

![2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate](/img/structure/B12615295.png)
![4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate](/img/structure/B12615299.png)


![(4E)-5-(3-fluorophenyl)-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12615312.png)
![2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one](/img/structure/B12615323.png)
![7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B12615329.png)

